Chiral Resolution Efficiency: Di-p-Toluoyl Tartaric Acid (DPTTA) vs. Dibenzoyl Tartaric Acid (DBTA) for N-Methylamphetamine
In the resolution of racemic N-methylamphetamine (rac-MA) via supercritical fluid extraction, O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) achieves an enantiomeric excess (ee) of 57.9% for the extract enantiomer, compared to 82.5% for O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) at the optimal molar ratio of 0.25 resolving agent to racemic compound [1]. This represents a 24.6 percentage point difference in ee, indicating that DBTA is substantially more effective for this specific substrate.
| Evidence Dimension | Enantiomeric excess (ee) of extract enantiomer |
|---|---|
| Target Compound Data | ee = 57.9% |
| Comparator Or Baseline | Dibenzoyl tartaric acid (DBTA): ee = 82.5% |
| Quantified Difference | 24.6 percentage points lower ee |
| Conditions | Rac-N-methylamphetamine, 0.25 molar ratio resolving agent:racemate, supercritical CO₂ extraction |
Why This Matters
This direct head-to-head comparison quantifies the substrate-specific efficacy of DPTTA, enabling informed selection when resolution of N-methylamphetamine or structurally related amines is required.
- [1] Kmecz I, Simándi B, Székely E, Fogassy E. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality. 2007;19(6):430-433. doi:10.1002/chir.20362 View Source
